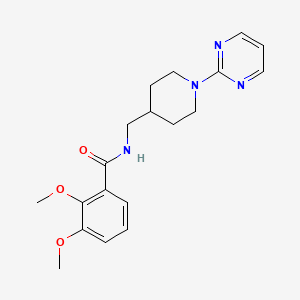
2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit the activity of acetylcholinesterase (ache) .
Mode of Action
The compound likely interacts with its target through a series of molecular interactions. For effective binding and blocking the AChE activity, the molecule needs to bind with peripheral site and active site of the enzyme .
Biochemical Pathways
Inhibition of ache can affect cholinergic neurotransmission, which plays a crucial role in memory, attention, and other cognitive functions .
Result of Action
The inhibition of AChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This can have various effects depending on the specific neural pathways involved.
Activité Biologique
2,3-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound combines a benzamide core with methoxy substituents and a piperidine-pyrimidine moiety. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O3, with a molecular weight of approximately 356.4 g/mol. The structural complexity arises from the presence of both methoxy groups and the piperidine-pyrimidine framework, which may influence its pharmacological properties.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Research suggests that it may modulate various signaling pathways, particularly those involving kinases and receptors associated with cancer and inflammatory diseases. The compound's mechanism may involve:
- Inhibition of Class I PI3-Kinase Enzymes : Studies indicate that similar compounds can inhibit Class I PI3K enzymes, which are crucial in cancer cell proliferation and survival .
- Modulation of Receptor Activity : The compound may bind to various receptors, altering their activity and downstream signaling pathways.
Anticancer Properties
Research has shown that compounds structurally related to this compound exhibit significant anticancer activity. For instance:
The inhibition of RET kinase has been particularly noted in studies focusing on cancer therapies, suggesting potential applications for this compound in oncology.
Antimicrobial Activity
Preliminary studies have indicated that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is still limited. The presence of methoxy groups often enhances the lipophilicity of compounds, potentially improving their membrane permeability and antimicrobial effectiveness.
Case Studies
- Inhibition Studies : A study demonstrated that related benzamide derivatives inhibited cell proliferation driven by RET mutations, suggesting that this compound could similarly affect RET-mediated pathways .
- Synthetic Pathways : The synthesis of this compound typically involves coupling reactions where the piperidine derivative is linked to the benzamide core using coupling agents like EDCI or DCC. This method has been optimized for yield and purity in various laboratory settings.
Propriétés
IUPAC Name |
2,3-dimethoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-6-3-5-15(17(16)26-2)18(24)22-13-14-7-11-23(12-8-14)19-20-9-4-10-21-19/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTVRHZCVKJIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














